![molecular formula C20H14O2 B14168375 Methyl benzo[c]phenanthrene-5-carboxylate CAS No. 4215-50-3](/img/structure/B14168375.png)
Methyl benzo[c]phenanthrene-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl benzo[c]phenanthrene-5-carboxylate is an organic compound with the molecular formula C20H14O2. It is a derivative of benzo[c]phenanthrene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and potential applications in various fields. This compound is characterized by the presence of a methyl group and a carboxylate group attached to the benzo[c]phenanthrene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl benzo[c]phenanthrene-5-carboxylate typically involves the functionalization of benzo[c]phenanthrene. One common method includes the Friedel-Crafts acylation reaction, where benzo[c]phenanthrene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting acylated product is then subjected to esterification using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation followed by esterification. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl benzo[c]phenanthrene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of benzo[c]phenanthrene-5-carboxylic acid.
Reduction: Formation of benzo[c]phenanthrene-5-methanol.
Substitution: Formation of halogenated or nitrated derivatives of benzo[c]phenanthrene.
Applications De Recherche Scientifique
Methyl benzo[c]phenanthrene-5-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Biology: Investigated for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl benzo[c]phenanthrene-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzo[c]phenanthrene-5-carboxylic acid
- Methyl benzo[c]phenanthrene-3-carboxylate
- Benzo[c]phenanthrene-6-carboxylic acid
Uniqueness
Methyl benzo[c]phenanthrene-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required.
Propriétés
Numéro CAS |
4215-50-3 |
|---|---|
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
methyl benzo[c]phenanthrene-5-carboxylate |
InChI |
InChI=1S/C20H14O2/c1-22-20(21)18-12-14-11-10-13-6-2-3-7-15(13)19(14)17-9-5-4-8-16(17)18/h2-12H,1H3 |
Clé InChI |
UKMMORYMNAYTAG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide](/img/structure/B14168292.png)
![N-butyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14168305.png)
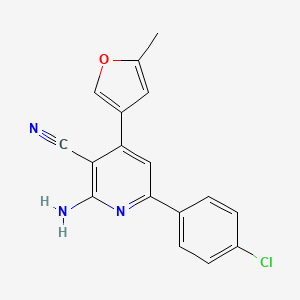

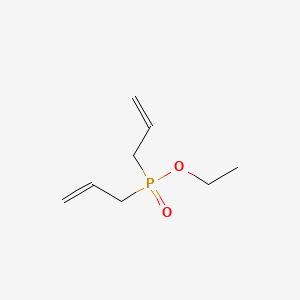
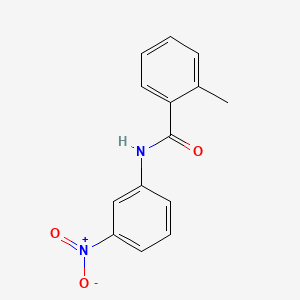
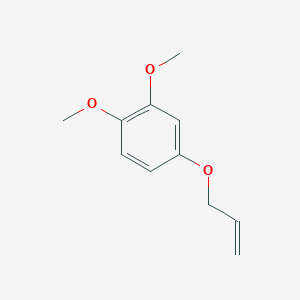

![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)

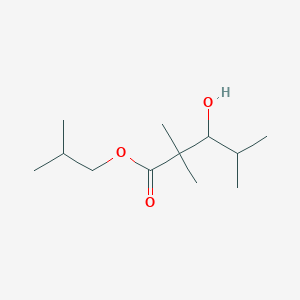
![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
![4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole](/img/structure/B14168376.png)
![[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine](/img/structure/B14168380.png)
